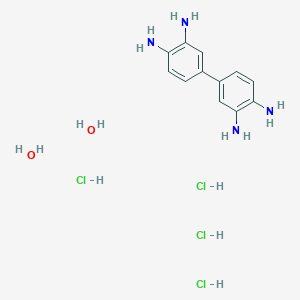

(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate

Übersicht

Beschreibung

Biphenyl is an organic compound that forms colorless crystals . It is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . Biphenyl occurs naturally in coal tar, crude oil, and natural gas . It is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits .

Synthesis Analysis

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .

Chemical Reactions Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .

Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule consists of two connected phenyl rings .

Wissenschaftliche Forschungsanwendungen

Immunohistochemistry

3,3’-Diaminobenzidine tetrahydrochloride dihydrate is commonly used in immunohistochemistry . It is a chromogen that is used to visualize the presence of antigens or antibodies in biological samples .

Western Blotting

This compound is also used in western blotting . Western blotting is a widely used analytical technique used in molecular biology, immunogenetics, and other molecular biology disciplines to detect specific proteins in a sample of tissue homogenate or extract .

Fluorescence In Situ Hybridization (FISH)

3,3’-Diaminobenzidine tetrahydrochloride dihydrate is used in FISH (fluorescence in situ hybridization) . FISH is a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of a nucleic acid sequence with a high degree of sequence complementarity .

Studying Epithelial Cell Apoptosis

This compound is used in studying epithelial cell apoptosis in the event of early cataracts . Apoptosis is a form of programmed cell death that occurs in multicellular organisms .

Immunohistochemistry Protocols of Autosomal Dominant Polycystic Kidney Disease (PKD)

3,3’-Diaminobenzidine tetrahydrochloride dihydrate is used in immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) . PKD is a genetic disorder that causes numerous cysts to grow in the kidneys .

PD-1/PD-L1 Inhibitors

Biphenyl derivatives, such as (1,1’-Biphenyl)-3,3’,4,4’-tetramine tetrahydrochloride dihydrate, are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . They have been used in cancer immunotherapy .

Antibacterial Activity

Some compounds like 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol, and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Histological Stain for Peroxidase Activity

3,3’-Diaminobenzidine tetrahydrochloride dihydrate is used as a histological stain for peroxidase activity . The reaction between 3,3’-Diaminobenzidine and peroxidase forms a visible insoluble product .

Safety And Hazards

Biphenyl is classified as a Group D substance, not classifiable as to human carcinogenicity . It has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems in workers exposed to high levels of biphenyl . It is very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYIGBKSGVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diaminobenzidine tetrahydrochloride dihydrate | |

CAS RN |

167684-17-5, 868272-85-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.